molecular formula C19H16N2O2 B12030077 N-Allyl-2-cyano-3-(3-phenoxyphenyl)acrylamide CAS No. 518350-05-5

N-Allyl-2-cyano-3-(3-phenoxyphenyl)acrylamide

Cat. No.: B12030077
CAS No.: 518350-05-5
M. Wt: 304.3 g/mol
InChI Key: MLIRBDPMWMQKMW-FOWTUZBSSA-N
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Description

N-Allyl-2-cyano-3-(3-phenoxyphenyl)acrylamide (Molecular Formula: C₁₉H₁₆N₂O₂) is an acrylamide derivative characterized by an allyl group, a cyano substituent, and a 3-phenoxyphenyl moiety. Its E-configuration is confirmed by SMILES notation and InChIKey (MLIRBDPMWMQKMW-FOWTUZBSSA-N) . The compound exhibits a predicted collision cross-section (CCS) of 177.2 Ų for the [M+H]+ adduct, indicating moderate molecular volume and polarity .

Properties

CAS No.

518350-05-5

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

(E)-2-cyano-3-(3-phenoxyphenyl)-N-prop-2-enylprop-2-enamide

InChI

InChI=1S/C19H16N2O2/c1-2-11-21-19(22)16(14-20)12-15-7-6-10-18(13-15)23-17-8-4-3-5-9-17/h2-10,12-13H,1,11H2,(H,21,22)/b16-12+

InChI Key

MLIRBDPMWMQKMW-FOWTUZBSSA-N

Isomeric SMILES

C=CCNC(=O)/C(=C/C1=CC(=CC=C1)OC2=CC=CC=C2)/C#N

Canonical SMILES

C=CCNC(=O)C(=CC1=CC(=CC=C1)OC2=CC=CC=C2)C#N

Origin of Product

United States

Preparation Methods

The synthesis of N-Allyl-2-cyano-3-(3-phenoxyphenyl)acrylamide typically involves the reaction of 3-phenoxybenzaldehyde with cyanoacetamide in the presence of a base, followed by the addition of allyl bromide . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

N-Allyl-2-cyano-3-(3-phenoxyphenyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group, using reagents such as halides or amines.

    Addition: The cyano group can participate in addition reactions with nucleophiles like amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction .

Scientific Research Applications

N-Allyl-2-cyano-3-(3-phenoxyphenyl)acrylamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Allyl-2-cyano-3-(3-phenoxyphenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting cellular pathways. For example, it may inhibit tyrosinase, an enzyme involved in melanin production, by binding to its active site and preventing substrate access

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Features

Compound 1513 : (Z)-2-[(E)-cinnamamido]-N-(3-cyanophenyl)-3-phenyl-acrylamide
  • Formula : C₂₁H₂₂N₂O₂
  • Key Features: Incorporates a cinnamamido group and a 3-cyanophenyl substituent.
  • Elemental Analysis: C (75.37%), H (6.59%), N (8.29%), showing minor deviations from calculated values .
  • Comparison: The absence of a phenoxyphenyl group and the presence of a cinnamamido chain may enhance π-π stacking interactions compared to the target compound.
Compound 1531 : (Z)-2-[(E)-cinnamamido]-N-(2-morpholinoethyl)-3-phenyl-acrylamide
  • Formula : C₂₃H₂₀N₂O₃
  • Key Features: Contains a morpholinoethyl group, introducing a polar tertiary amine.
  • Elemental Analysis : C (73.79%), H (5.08%), N (7.65%), reflecting lower carbon content due to oxygen-rich morpholine .
  • Comparison: The morpholine moiety likely increases solubility in polar solvents, contrasting with the phenoxyphenyl group’s hydrophobicity in the target compound.
(2E)-N-Allyl-2-cyano-3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide
  • Formula : C₂₃H₁₉N₅O₄
  • Key Features : Pyrazole ring with nitro and methoxy substituents.

Bioactivity Insights from Analogs

Antioxidant and Anti-inflammatory Activities
  • Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) Derivatives: Compounds with phenolic substituents exhibit enhanced antioxidant and anti-inflammatory activities due to radical-scavenging phenolic -OH groups .
  • Implications for Target Compound: The 3-phenoxyphenyl group in the target compound lacks a hydroxyl group, which may reduce antioxidant efficacy compared to phenolic analogs.
Cellular Activities of Cinnamamide Derivatives
  • Compound 2512 : (Z)-3-(4-fluorophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide demonstrates structure-dependent cellular uptake, influenced by fluorophenyl and toluyl groups .
  • Comparison: The allyl and cyano groups in the target compound may alter membrane permeability and binding kinetics.

Physicochemical Properties

Collision Cross-Section (CCS)
  • Target Compound : [M+H]+ CCS = 177.2 Ų .
  • N-(5-fluoro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide : Lacks CCS data but features nitro and fluoro groups, which increase molecular polarity .

Biological Activity

N-Allyl-2-cyano-3-(3-phenoxyphenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-infective and anti-inflammatory research. This article explores its biological activity, synthesizing findings from various studies, and presenting data in a structured manner.

Chemical Structure and Properties

The compound N-Allyl-2-cyano-3-(3-phenoxyphenyl)acrylamide can be represented structurally as follows:

C16H15N1O2\text{C}_{16}\text{H}_{15}\text{N}_{1}\text{O}_{2}

This structure consists of a cyano group, an allyl moiety, and a phenoxyphenyl group, which contribute to its biological properties.

1. Anti-infective Properties

Research has demonstrated that derivatives of 2-cyano-3-acrylamide compounds exhibit significant anti-infective activity. For instance, a study highlighted the efficacy of compound C6 (a derivative related to N-Allyl-2-cyano-3-(3-phenoxyphenyl)acrylamide) against intracellular pathogens such as Listeria monocytogenes and murine norovirus (MNV). The compound inhibited deubiquitinase (DUB) activity, which is crucial for the inflammatory response in macrophages, leading to reduced intracellular replication of these pathogens with minimal toxicity observed in cell cultures .

Compound Pathogen Inhibition Mechanism Toxicity
C6Listeria monocytogenesDUB inhibitionMinimal
C6Murine NorovirusDUB inhibitionMinimal

2. Anti-inflammatory Activity

The anti-inflammatory potential of N-Allyl-2-cyano-3-(3-phenoxyphenyl)acrylamide has been linked to its ability to modulate the ubiquitin-proteasome system. By inhibiting DUBs, the compound may enhance the host's immune response against infections, thus providing a dual action mechanism that not only targets pathogens but also mitigates inflammation associated with infections .

Case Study 1: Efficacy Against Murine Norovirus

In a controlled study, macrophages treated with compound C6 showed a significant reduction in MNV replication. The compound did not affect the initial uptake of the virus but interfered with post-entry stages of the viral life cycle. This suggests that N-Allyl-2-cyano-3-(3-phenoxyphenyl)acrylamide may serve as a valuable tool in developing therapies aimed at enhancing host defenses against viral infections .

Case Study 2: Pharmacokinetics and Stability

Pharmacokinetic evaluations indicated that compound C6 has a half-life of approximately 20 minutes in mouse liver microsomes and about 4 hours when administered intravenously. These findings are critical for understanding the compound's potential therapeutic window and its suitability for further development as an anti-infective agent .

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